(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and aromatic rings. It has a fluorophenyl group, a chlorophenyl group, a phenyl group, a pyrrolidinyl group, and an oxadiazolyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Formulation Development for Poorly Water-Soluble Compounds :
- A study by Burton et al. (2012) focused on developing a solution formulation for a poorly water-soluble compound, similar in complexity to the queried compound, for early toxicology and clinical studies. This formulation helped in achieving higher plasma concentrations in various species and may be valuable for evaluating similar compounds (Burton et al., 2012).
Crystal Packing of 1,2,4-Oxadiazole Derivatives :
- Sharma et al. (2019) examined the crystal packing of 1,2,4-oxadiazole derivatives, which is relevant due to the presence of a 1,2,4-oxadiazol moiety in the queried compound. This study highlights the role of non-covalent interactions in supramolecular architectures, crucial for understanding similar compounds (Sharma et al., 2019).
Synthesis of Low-Cost Emitters with Large Stokes' Shift :
- The work by Volpi et al. (2017) on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by spectroscopic and crystallographic techniques, provides insights into the synthesis and optical properties of compounds with complex structures, which may guide research on similar compounds (Volpi et al., 2017).
Development of Anticonvulsant Agents :
- Malik and Khan (2014) synthesized novel (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. This research is pertinent due to the similarity in chemical structure and potential applications in neurological disorders (Malik & Khan, 2014).
DFT Study of Boric Acid Ester Intermediates :
- Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, focusing on their synthesis, crystal structure, and DFT study. This research provides valuable insights into the physicochemical properties and molecular structures of complex organic compounds (Huang et al., 2021).
Synthesis and Biological Evaluation of Pyrazoline Derivatives :
- A study by Ravula et al. (2016) on synthesizing pyrazoline derivatives highlights methods that could be applicable to the synthesis and evaluation of similar complex organic compounds, particularly in their biological aspects (Ravula et al., 2016).
High-Efficacy 5-HT1A Receptor Activation Studies :
- Colpaert et al. (2004) explored the high-efficacy 5-HT1A receptor agonist in the context of neuropathic pain, which can be insightful for understanding the receptor activity of similar compounds (Colpaert et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-5-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-7-6-14(21)10-15(16)19(25)24-9-8-13(11-24)17-22-18(26-23-17)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVINHJGYGCFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.